SBI-0640756
Description
Overview of Eukaryotic Translation Initiation Factor (eIF) Complexes
Translation initiation is orchestrated by a number of multi-protein complexes. biologists.com A central player is the eIF4F complex, which recognizes the 5' cap structure of mRNA, a crucial modification for the translation of most cellular proteins. oup.comnih.gov This complex is essential for recruiting the small 40S ribosomal subunit to the mRNA, a pivotal step in initiating protein synthesis. pnas.orgaacrjournals.org
eIF4G1 acts as the molecular backbone of the eIF4F complex, providing binding sites for eIF4E and eIF4A, as well as other factors involved in translation. pnas.orgnih.govpatsnap.com This scaffolding function is critical for the proper assembly and function of the eIF4F complex. uniprot.org By bringing all the necessary components together, eIF4G1 ensures the efficient initiation of translation. patsnap.com Recent research has identified the MA3 domain of eIF4G1 as a key interaction site. biorxiv.orgbiorxiv.org
Dysregulation of Translation Initiation in Pathological States
In healthy cells, translation initiation is a finely tuned process. However, in various diseases, particularly cancer, this regulation goes awry. biologists.comworldscientific.com
Many cancer cells exhibit elevated levels and activity of the eIF4F complex. nih.govresearchgate.net This hyperactivation is often a consequence of mutations in oncogenic signaling pathways that converge on the eIF4F complex. nih.govaacrjournals.org The increased eIF4F activity leads to the selective translation of a subset of mRNAs that encode proteins crucial for cancer cell survival, proliferation, angiogenesis, and metastasis. gavinpublishers.comnih.gov These "eIF4F-sensitive" mRNAs often have complex structures in their 5' untranslated regions that require the enhanced helicase activity of the eIF4F complex for efficient translation. gavinpublishers.com Consequently, cancer cells become "addicted" to this heightened level of translation, making the eIF4F complex a critical node in the oncogenic circuitry. nih.gov
While the role of dysregulated translation is most extensively studied in cancer, emerging evidence suggests its involvement in other pathological conditions. For instance, alterations in translation initiation have been implicated in the development of disease symptoms in plants following pathogen infection. oup.com Further research is needed to fully elucidate the role of translational control in a broader range of human diseases.
Rationale for Targeting eIF4F for Therapeutic Intervention
The central role of the eIF4F complex in driving cancer progression and its position as a convergence point for multiple oncogenic pathways make it an attractive target for cancer therapy. nih.govgavinpublishers.comnih.gov By inhibiting the eIF4F complex, it is possible to preferentially suppress the translation of cancer-promoting proteins while having a lesser effect on the translation of "housekeeping" proteins necessary for normal cell function. gavinpublishers.comnih.gov This provides a therapeutic window to target cancer cells.
Several strategies are being explored to inhibit the eIF4F complex, including targeting the eIF4E-eIF4G interaction and inhibiting the eIF4A helicase. researchgate.netpnas.org The development of small molecule inhibitors that disrupt the eIF4F complex holds significant promise for overcoming drug resistance and improving cancer treatment outcomes. gavinpublishers.comnih.gov
SBI-0640756: A Direct Inhibitor of eIF4G1
This compound is a novel small molecule that has been identified as a first-in-class inhibitor that directly targets eIF4G1. nih.govnih.govmedkoo.com By binding to eIF4G1, this compound disrupts the assembly of the eIF4F complex. nih.govmedchemexpress.comtargetmol.com
Mechanism of Action
This compound impairs the formation of the eIF4F complex by preventing the association of eIF4G1 with eIF4E. nih.govpatsnap.com This disruption occurs in a dose-dependent manner and is independent of the mTOR signaling pathway, which is a key regulator of eIF4F assembly. nih.govnih.govtargetmol.com The dissociation of eIF4G1 from eIF4E leads to an increase in the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting cap-dependent translation. nih.govtargetmol.com
Research Findings
Preclinical studies have demonstrated the anti-cancer activity of this compound in various cancer models.
Melanoma: this compound has been shown to inhibit the growth of melanoma cells that are resistant to BRAF inhibitors, a common form of targeted therapy. nih.govnih.gov It was effective against melanomas with different genetic mutations, including NRAS, BRAF, and NF1 mutations. nih.govnih.gov In animal models, this compound delayed tumor onset and reduced tumor incidence. nih.govcaymanchem.com Combining this compound with a BRAF inhibitor was more effective at reducing tumor growth than either agent alone. nih.govnih.gov
Lymphoma and Leukemia: In models of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), this compound synergized with the BCL-2 inhibitor venetoclax (B612062) to induce apoptosis and enhance its efficacy. patsnap.com It was also effective in mTOR kinase inhibitor-resistant DLBCL cells. patsnap.com
Prostate Cancer: In a prostate cancer model, inhibition of eIF4G1 by this compound attenuated tumor progression and immunosuppressive activity induced by the protein HnRNP L. patsnap.com
These findings highlight the potential of this compound as a novel therapeutic agent that targets a fundamental mechanism of cancer cell survival. By disrupting the eIF4F complex, this compound offers a promising strategy to overcome drug resistance and improve the treatment of various cancers.
Addressing Drug Resistance Mechanisms through Translational Inhibition
A major challenge in cancer therapy is the development of drug resistance, where tumor cells evolve to become non-responsive to treatment. oncodesign-services.com This resistance can arise through various mechanisms, including alterations in the drug target, activation of bypass signaling pathways, or inhibition of cell death. oncodesign-services.com Targeting the protein synthesis machinery offers a compelling strategy to counteract these resistance mechanisms. nih.govroyalsocietypublishing.org Since the production of many proteins involved in resistance is dependent on a hyperactive translation apparatus, inhibiting this process can prevent the cancer cells from adapting to therapy. jci.org
Translational control is a convergence point for many survival signals, and its inhibition can undermine the very pathways that confer resistance. jci.org For example, resistance to targeted therapies like BRAF inhibitors in melanoma can be overcome by disrupting the translation initiation complex. nih.govnih.gov By suppressing the synthesis of key survival proteins, translational inhibitors can re-sensitize resistant cells to conventional treatments or act as potent therapeutic agents in their own right, particularly in cancers that are clinically unresponsive to other drugs. nih.govaacrjournals.org This approach is part of a broader effort to develop new treatment options as resistance to existing drugs continues to spread. nih.govroyalsocietypublishing.org
Emerging Strategies for Modulating eIF-Dependent Translation
The assembly of the eukaryotic initiation factor 4F (eIF4F) complex on the 5' cap of mRNA is a crucial event for the initiation of translation for a large subset of mRNAs, particularly those involved in cell growth and survival. oup.com The eIF4F complex consists of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the large scaffolding protein eIF4G. oup.com Given its central role, the eIF4F complex is a prime target for therapeutic intervention. escholarship.orgbiorxiv.org
Emerging strategies focus on disrupting the integrity and function of this complex. cambridge.org These include:
Targeting the eIF4E-eIF4G Interaction: Small molecules are being developed to prevent the association between eIF4E and eIF4G, which is essential for recruiting the ribosome to the mRNA. cambridge.orgtandfonline.com
Inhibiting eIF4A Helicase Activity: Compounds that inhibit the RNA helicase activity of eIF4A prevent the unwinding of secondary structures in the 5' untranslated region of mRNAs, thereby stalling translation. jci.org
Disrupting the eIF4G Scaffolding Protein: A novel and highly specific strategy involves targeting the eIF4G protein directly. This approach disrupts the entire eIF4F complex assembly. nih.govescholarship.org
One such first-in-class molecule developed to target the eIF4G scaffolding protein is this compound. nih.govnih.gov This compound represents a new frontier in modulating eIF-dependent translation, offering a distinct mechanism to overcome the limitations of other inhibitors and address drug resistance. escholarship.orgbiorxiv.org
The eIF4G1 Inhibitor: this compound
This compound is a novel, first-in-class small molecule inhibitor that directly targets the eukaryotic translation initiation factor 4G1 (eIF4G1). nih.govnih.govselleckchem.com Its primary mechanism of action is the disruption of the eIF4F translation initiation complex. nih.govmedchemexpress.comabmole.com By binding to eIF4G1, this compound prevents its crucial interaction with eIF4E, thereby impairing the assembly of the functional eIF4F complex. escholarship.orgbiorxiv.org This action effectively halts cap-dependent translation, a process frequently hijacked by cancer cells to produce proteins necessary for their rapid proliferation and survival. researchgate.net
A key characteristic of this compound is its ability to inhibit the eIF4F complex independently of the mTOR signaling pathway. nih.govnih.govescholarship.org This is a significant advantage, as some cancer cells can develop resistance to mTOR inhibitors. escholarship.orgresearchgate.net this compound has demonstrated efficacy in cell lines lacking the 4E-BP1 protein, where mTOR inhibitors lose their effectiveness. escholarship.orgresearchgate.net In addition to its primary target, this compound has also been shown to suppress AKT and NF-κB signaling, further contributing to its anti-cancer effects. nih.govnih.govselleckchem.com
Research Findings on this compound
Research has demonstrated the potential of this compound in treating aggressive and drug-resistant cancers, particularly melanoma. nih.govnih.govaacrjournals.org Studies show that it attenuates the growth of melanomas that are resistant to BRAF inhibitors as well as those that are BRAF-independent. nih.govabmole.com The compound inhibits the growth of melanoma cells with NRAS, BRAF, and NF1 mutations in vitro. nih.govaacrjournals.org Furthermore, combining this compound with a BRAF inhibitor was shown to effectively reduce the formation of BRAFi-resistant human tumors in preclinical models. nih.govnih.gov Its potential has also been explored in other cancers, such as diffuse large B-cell lymphoma (DLBCL), where it shows profound synergistic effects when combined with other targeted therapies. researchgate.net
Interactive Table: In Vitro Activity of this compound
The following table summarizes the inhibitory concentration (IC50) of this compound in a specific cancer cell line as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| VAL | Diffuse Large B-cell Lymphoma (DLBCL) | 653 | researchgate.net |
Properties
Molecular Formula |
C23H14ClFN2O2 |
|---|---|
Molecular Weight |
404.82 |
Origin of Product |
United States |
Discovery and Characterization of Sbi 0640756 As a Translational Modulator
Identification of SBI-0640756
The identification of this compound stemmed from efforts to find novel inhibitors of the eIF4F complex, a critical regulator of cap-dependent mRNA translation. researchgate.net Elevated activity of this complex is linked to cancer progression and resistance to targeted therapies. nih.gov
The search for inhibitors of the eIF4F complex has explored various strategies. These include the development of antisense oligonucleotides to down-regulate the expression of the cap-binding protein eIF4E, creating small molecules to block the interaction between eIF4E and the 7-methylguanosine (B147621) cap on mRNA, and targeting the RNA helicase activity of eIF4A. tandfonline.comnih.govnih.gov Other approaches have focused on disrupting the protein-protein interactions that are essential for the assembly of the functional eIF4F complex, which is composed of eIF4E, the scaffolding protein eIF4G, and the helicase eIF4A. astx.comlabmedica.com Fragment-based screening and high-throughput screens for inhibitors of cap-dependent translation have been employed to identify lead compounds. tandfonline.comastx.comnih.gov It was within this context of seeking novel eIF4F complex disruptors that this compound was identified as a potent small molecule inhibitor. nih.govnih.gov
While this compound proved to be a valuable lead compound, it was noted to have suboptimal biophysical properties that limited its further clinical development. biorxiv.org This prompted efforts to create a new generation of inhibitors based on its mechanism of action. biorxiv.org Researchers developed small-molecule derivatives of this compound that retained the ability to inhibit eIF4F complex formation but had diminished effects on other signaling pathways, such as AKT and NF-κB, demonstrating the potential for structural and functional manipulation of the lead compound. nih.govnih.gov The identification of this compound's specific molecular target guided subsequent structure-based in silico screening efforts to identify new chemical entities, such as M19 and its analog M19-6, which also target eIF4G1. biorxiv.orgresearchgate.net
Molecular Targeting of this compound
Biochemical and cellular studies have precisely defined the molecular target of this compound, clarifying how it interferes with the translation initiation machinery.
This compound is a first-in-class inhibitor that directly targets the large scaffolding protein, eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). nih.govnih.govselleckchem.com This was confirmed through chemical proteomics where a biotinylated probe related to this compound was used to pull down interacting proteins, specifically identifying eIF4G1. nih.gov Further validation came from Proximity Ligation Assays (PLA) in intact lymphoma cells, which demonstrated that treatment with this compound prevents the crucial interaction between eIF4G1 and eIF4E. aacrjournals.orgresearchgate.net This direct targeting of eIF4G1 distinguishes this compound from other translational inhibitors that may target eIF4E or act through the mTOR signaling pathway. nih.govescholarship.org
More recent and detailed investigations have pinpointed the specific binding site of this compound on its target protein. It has been discovered that the compound binds to the MA3 domain of eIF4G1. biorxiv.orgresearchgate.net This finding emerged from studies using CRISPR-based genetic screens in melanoma cells, which identified that mutations within the eIF4G1 MA3 domain conferred resistance to this compound. biorxiv.orgbiorxiv.org The MA3 domain is understood to be important for the interaction between eIF4G1 and the eIF4A helicase. biorxiv.org This discovery provided critical structural information that has guided the development of a new class of small molecules designed to bind to this specific domain. biorxiv.orgresearchgate.net
Mechanism of eIF4F Complex Disruption by this compound
Research Findings on this compound
| Aspect | Finding | Supporting Evidence | Reference |
|---|---|---|---|
| Direct Target | eIF4G1 | Chemical proteomics with biotinylated probes. | nih.gov |
| Specific Binding Site | MA3 Domain of eIF4G1 | CRISPR screens identified resistance-conferring mutations in the MA3 domain. | biorxiv.orgresearchgate.netbiorxiv.org |
| Primary Mechanism | Disruption of the eIF4F complex assembly. | Proximity Ligation Assays (PLA) show reduced eIF4E-eIF4G1 interaction. | nih.govaacrjournals.org |
| Signaling Pathway Independence | Functions independently of mTOR and 4E-BP status. | Effective in 4E-BP double knock-out cells where mTOR inhibitors are not. | nih.govaacrjournals.org |
| Functional Outcome | Inhibition of cap-dependent translation. | Dual-luciferase reporter assays show selective reduction of cap-dependent reporter expression. | aacrjournals.orgresearchgate.net |
| Effect on Ribosomes | Reduced polysome formation and increased monosomes. | Polysome profiling of treated cells. | aacrjournals.orgresearchgate.net |
Comparison of this compound with Other Translational Inhibitors
| Compound | Primary Target / Mechanism | mTOR Dependence | Reference |
|---|---|---|---|
| This compound | Directly binds eIF4G1 (MA3 domain) to disrupt eIF4F complex. | Independent | nih.govbiorxiv.org |
| Torin1 (mTOR inhibitor) | Inhibits mTOR kinase activity, leading to activation of 4E-BPs which then sequester eIF4E. | Dependent | nih.govescholarship.org |
| 4EGI-1 | Inhibits the eIF4E-eIF4G interaction. | Independent | nih.govoncotarget.com |
| Rocaglates / Hippuristanol | Target the eIF4A RNA helicase, inhibiting its activity. | Independent | nih.govtandfonline.com |
Inhibition of eIF4E-eIF4G1 Association
A crucial aspect of this compound's function is its ability to inhibit the association between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G1. nih.govescholarship.org This interaction is fundamental to the formation of the eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap structure of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation. nih.gov
Experimental evidence from studies using m7GTP-agarose pull-down assays, which isolate the cap-binding protein eIF4E and its associated factors, has shown that this compound treatment leads to a dose-dependent dissociation of eIF4G1 from eIF4E. nih.gov This disruption of the eIF4E-eIF4G1 interaction directly impairs the formation of the functional eIF4F complex. nih.gov Concurrently, the dissociation of eIF4G1 from eIF4E allows for an increased binding of the translational repressors, 4E-binding proteins (4E-BPs), to eIF4E. nih.gov This further inhibits the initiation of translation. nih.gov Proximity Ligation Assays (PLA) in lymphoma cells have also confirmed that this compound prevents the eIF4E-eIF4G1 association within intact cells. researchgate.netresearchgate.net
The table below summarizes the key findings regarding the inhibitory effect of this compound on the eIF4E-eIF4G1 association.
| Experimental Finding | Method | Outcome | Reference |
| Dose-dependent dissociation of eIF4G1 from eIF4E | m7GTP-agarose pull-down | Impaired eIF4F complex formation | nih.gov |
| Increased binding of 4E-BP1 to eIF4E | m7GTP-agarose pull-down | Inhibition of translation initiation | nih.gov |
| Prevention of eIF4E-eIF4G1 association in intact cells | Proximity Ligation Assay (PLA) | Disruption of the eIF4F complex | researchgate.netresearchgate.net |
Independence from mTOR Signaling Pathway Modulation
A significant characteristic of this compound is its ability to disrupt the eIF4F complex assembly independently of the mTOR (mechanistic target of rapamycin) signaling pathway. nih.govnih.gov The mTOR pathway, specifically mTORC1, is a central regulator of cell growth and proliferation and is known to influence translation initiation through the phosphorylation of 4E-BPs. nih.gov Phosphorylation of 4E-BPs by mTORC1 causes them to dissociate from eIF4E, allowing for the binding of eIF4G and subsequent assembly of the eIF4F complex. nih.gov
To determine whether this compound's effect on the eIF4F complex was a direct action or an indirect consequence of mTORC1 inhibition, studies were conducted using mouse embryonic fibroblasts (MEFs) that were genetically engineered to lack both 4E-BP1 and 4E-BP2 (4E-BP DKO MEFs). nih.govaacrjournals.org In these cells, mTOR inhibitors like torin1 are unable to induce the dissociation of eIF4G1 from eIF4E because the downstream effectors (4E-BPs) are absent. nih.govaacrjournals.org
The table below highlights the experimental evidence for the mTOR-independent action of this compound.
| Experimental Model | Treatment | Effect on eIF4G1:eIF4E Association | Conclusion | Reference |
| Wild-Type MEFs | Torin1 | Dissociation | mTOR-dependent | nih.govaacrjournals.org |
| Wild-Type MEFs | This compound | Dissociation | - | nih.govaacrjournals.org |
| 4E-BP DKO MEFs | Torin1 | No dissociation | mTOR-dependent pathway is disrupted | nih.govaacrjournals.org |
| 4E-BP DKO MEFs | This compound | Dissociation | This compound acts independently of mTOR/4E-BP axis | nih.govaacrjournals.org |
| DLBCL Cells | This compound | No change in pAKT, pS6, p4EBP1 levels | This compound does not inhibit mTOR signaling | escholarship.orgresearchgate.net |
Impact on eIF4F Complex Assembly Dynamics
The direct targeting of eIF4G1 by this compound has a profound impact on the assembly dynamics of the eIF4F complex. nih.govbiorxiv.org By preventing the crucial interaction between eIF4G1 and eIF4E, this compound effectively stalls the formation of this essential translation initiation complex. nih.gov This disruption has been shown to be a primary mechanism through which this compound exerts its effects. nih.govnih.gov
The consequence of this impaired assembly is a reduction in cap-dependent translation. researchgate.net This has been validated through dual-luciferase assays, which demonstrated a dose-dependent decrease in cap-dependent translation following treatment with this compound. researchgate.net Furthermore, analysis of polysome profiles in cells treated with this compound revealed a reduction in polysomes and a corresponding increase in monosomes. researchgate.net This shift indicates a decrease in the number of ribosomes actively translating mRNAs, which is consistent with an inhibition of translation initiation. researchgate.net
The ability of this compound to disrupt the eIF4F complex is not only significant in its own right but also offers a strategic advantage in overcoming resistance to other cancer therapies. nih.gov For instance, elevated eIF4F activity has been linked to resistance to BRAF and MEK inhibitors in melanoma. nih.gov By targeting the eIF4F complex directly, this compound can attenuate this resistance. nih.gov
The table below summarizes the impact of this compound on the eIF4F complex assembly and its downstream consequences.
| Impact | Method of Observation | Result | Reference |
| Reduced Cap-Dependent Translation | Dual-Luciferase Assay | Dose-dependent reduction | researchgate.net |
| Altered Ribosome Engagement | Polysome Profile Analysis | Decrease in polysomes, increase in monosomes | researchgate.net |
| Overcoming Drug Resistance | Cellular Assays in BRAFi-resistant melanoma | Attenuation of resistance | nih.gov |
Cellular and Molecular Biological Effects of Sbi 0640756
Impact on Global Protein Synthesis
SBI-0640756 has a significant impact on global protein synthesis by directly interfering with the formation of the eIF4F translation initiation complex. nih.govnih.gov This complex, consisting of eIF4G, the cap-binding protein eIF4E, and the RNA helicase eIF4A, is essential for the initiation of cap-dependent translation of the vast majority of eukaryotic mRNAs. nih.gov
Reduction in Polysome Formation and Increase in Monosome Abundance
Treatment with this compound leads to a notable reduction in polysome formation, which is a hallmark of active protein synthesis. researchgate.netaacrjournals.orgresearchgate.net Polysomes are structures composed of a single mRNA molecule being simultaneously translated by multiple ribosomes. A decrease in polysomes, with a corresponding increase in the abundance of monosomes (single ribosomes not engaged in active translation), indicates a global reduction in translation initiation. researchgate.netaacrjournals.orgresearchgate.net This effect has been observed in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) cells. researchgate.netaacrjournals.orgresearchgate.net
Downstream Signaling Pathway Modulation
Beyond its direct impact on the translation machinery, this compound also modulates key downstream signaling pathways that are often dysregulated in cancer.
Effects on AKT and NF-κB Signaling Cascades
This compound has been shown to suppress the activity of both the AKT and NF-κB signaling pathways. nih.govnih.govmedchemexpress.com The AKT pathway is a central regulator of cell survival, proliferation, and metabolism, while the NF-κB pathway is a critical mediator of inflammation, immunity, and cell survival. Inhibition of these pathways by this compound contributes to its anti-tumor effects. nih.govnih.govmedchemexpress.com The suppression of AKT/mTORC1 signaling is a notable effect of this compound. medchemexpress.commedchemexpress.com
Differentiation from Other Translational Inhibitors
A key feature of this compound is that it impairs the assembly of the eIF4F complex independently of the mTOR pathway. nih.govnih.gov This distinguishes it from mTOR inhibitors like Torin1, which disrupt the eIF4F complex through the activation of 4E-BPs. nih.gov In cells where 4E-BP1/2 are knocked out, mTOR inhibitors fail to disrupt the eIF4F complex, whereas this compound remains effective. nih.gov This indicates a direct targeting of the eIF4F complex by this compound, offering a therapeutic advantage in cancers that have developed resistance to mTOR inhibitors. patsnap.comaacrjournals.org Furthermore, this compound is considered more potent and selective than other compounds that target the eIF4E cap-binding protein or the eIF4A helicase. aacrjournals.orgresearchgate.net
Gene Expression Signature Alterations
The cellular response to this compound involves significant alterations in gene expression. Analysis of gene expression patterns in melanoma cells treated with this compound revealed that factors involved in DNA damage and cell cycle regulation are prominent. nih.govnih.govpatsnap.com This suggests that the inhibition of translation by this compound triggers cellular stress responses related to DNA integrity and cell division. nih.govnih.govpatsnap.com In some cases, mutations in these pathways have been associated with resistance to the drug. nih.govnih.gov Furthermore, bioinformatic analysis has indicated that a significant portion of transcripts dependent on eIF4G1 for their translation are involved in critical cellular processes such as DNA repair, cell cycle coordination, and cell survival. asco.org
Induction of DNA Damage Response Pathways
Treatment with this compound elicits a distinct gene expression signature in which factors related to the DNA damage response are prominent. nih.govnih.govaacrjournals.orglabmedica.comronailab.net This suggests that the disruption of the eIF4F complex by this compound activates cellular surveillance mechanisms that respond to genomic stress. The inhibition of eIF4G1-dependent translation is linked to the induction of DNA damage and repair pathways. biorxiv.org
Further evidence for the compound's effect on this pathway comes from studies of acquired resistance. nih.gov In melanoma cells that have developed resistance to this compound, exome sequencing has identified mutations in genes implicated in the DNA damage response. nih.govbiorxiv.org An analysis of these resistant cell clones revealed a statistically significant enrichment of mutations within the DNA damage response pathway (P = 0.004). nih.gov This indicates that alterations in these specific pathways are a mechanism for cells to evade the compound's effects, underscoring the pathway's importance to the drug's mechanism of action. nih.govbiorxiv.org
Influence on Cell Cycle Regulatory Factor Expression
Alongside the DNA damage response, this compound significantly influences the expression of cell cycle regulatory factors. nih.govnih.govaacrjournals.orglabmedica.comescholarship.org The gene expression patterns in cells treated with the compound show a clear prominence of these factors, indicating a substantial impact on cell cycle control. nih.govronailab.net This effect is a key feature associated with the inhibition of eIF4G1. biorxiv.org
The critical role of cell cycle regulation in the activity of this compound is also demonstrated through resistance mechanisms. nih.govnih.govaacrjournals.org Analysis of melanoma cells that became resistant to this compound identified mutations in genes associated with cell cycle checkpoint control. nih.govbiorxiv.org Pathway analysis of the mutated genes in these resistant clones showed significant enrichment in pathways governing cell cycle checkpoints (P = 0.01). nih.gov This finding highlights that the antiproliferative effects of this compound are linked to its ability to modulate the expression of key proteins that govern cell cycle progression.
Interactive Data Table: Pathway Analysis of Mutated Genes in this compound-Resistant Cells
The following table summarizes the results from an Ingenuity Pathway Analysis (IPA) of genes found to be mutated in multiple melanoma cell clones resistant to this compound. nih.gov
| Enriched Pathway | p-value | Description |
| DNA Damage Response | 0.004 | A network of cellular pathways that detect, signal, and repair DNA damage to maintain genomic integrity. |
| Cell Cycle Checkpoint Control | 0.01 | A set of regulatory mechanisms that monitor the order, integrity, and fidelity of the major events of the cell cycle. |
Preclinical Efficacy and Biological Activities in Disease Models
Oncology Research Applications
SBI-0640756's primary application in oncology research has been focused on its potential to treat clinically unresponsive melanomas. nih.govmedchemexpress.com By targeting the eIF4F complex, this compound offers a novel strategy to combat drug resistance, a major hurdle in melanoma treatment. nih.govaacrjournals.org Its activity is independent of the mTOR signaling pathway, a common target for other cancer therapies. nih.govronailab.net
Attenuation of Melanoma Growth in Preclinical Models
Preclinical studies have consistently shown that this compound can inhibit the growth of various melanoma models. nih.govnih.govronailab.net Its ability to disrupt the eIF4F complex leads to a reduction in the translation of proteins that are crucial for cancer cell proliferation and survival. sciencedaily.com
A significant challenge in melanoma therapy is the development of resistance to BRAF inhibitors (BRAFi) in patients with BRAF-mutant tumors. nih.govaacrjournals.org this compound has been shown to effectively attenuate the growth of BRAFi-resistant melanomas. nih.govnih.govronailab.net By targeting a different component of the cellular machinery, it can bypass the resistance mechanisms that render BRAF inhibitors ineffective. nih.govnih.gov
The efficacy of this compound is not limited to BRAF-mutant melanomas. It has also demonstrated activity in BRAF-independent melanoma models, highlighting its broad potential across different genetic subtypes of the disease. nih.govnih.govronailab.net This includes melanomas driven by mutations in other genes, which often lack effective targeted therapies. sciencedaily.com
In vitro studies have confirmed that this compound inhibits the growth of melanoma cell lines with various driver mutations, including NRAS, BRAF, and NF1 mutations. nih.govnih.govronailab.net This demonstrates its potential to treat a wider patient population beyond those with BRAF mutations. nih.govsciencedaily.com In vivo, this compound has been shown to delay the onset and reduce the incidence of melanomas in a genetically engineered mouse model with Nras and Ink4a mutations. nih.govnih.govabmole.com
| Melanoma Cell Line Mutation | Effect of this compound | Reference |
|---|---|---|
| NRAS-mutant | Inhibited growth in vitro | nih.govnih.govselleckchem.com |
| BRAF-mutant | Inhibited growth in vitro | nih.govnih.govselleckchem.com |
| NF1-mutant | Inhibited growth in vitro | nih.govnih.govselleckchem.com |
Synergistic Interactions in Combination Therapies
The unique mechanism of action of this compound makes it a promising candidate for combination therapies, particularly with existing targeted treatments. nih.govlabmedica.com
One of the most compelling applications of this compound is its use in combination with BRAF inhibitors to overcome acquired resistance. nih.govnih.govronailab.net Preclinical studies have shown that combining this compound with a BRAFi can prevent or delay the emergence of resistant tumors. nih.gov In mouse models, while tumors treated with a BRAFi alone eventually resumed growth, the combination of a BRAFi and this compound led to sustained tumor inhibition. nih.gov This suggests that such a combination could significantly improve clinical outcomes for patients with BRAF-mutant melanoma. nih.govlabmedica.com
| Combination | Disease Model | Observed Effect | Reference |
|---|---|---|---|
| This compound + BRAF inhibitor | BRAFi-resistant human melanoma xenografts | Attenuated the formation of resistant tumors | nih.govnih.gov |
| This compound + BRAF inhibitor | Immunodeficient mice with A375 tumors | Potently suppressed growth of established tumors with no resumption of growth | medchemexpress.com |
Sensitization of Lymphoma Cells (DLBCL and MCL) to BCL-2 Inhibitors (Venetoclax)
Research has shown that this compound (often referred to as SBI-756 in studies) can sensitize aggressive B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), to the BCL-2 inhibitor, venetoclax (B612062). patsnap.comnih.gov While venetoclax shows efficacy in several hematologic cancers, its effectiveness as a monotherapy is limited in more aggressive lymphomas like DLBCL. patsnap.comnih.gov
Studies demonstrated that treating DLBCL and MCL cells with this compound in combination with venetoclax resulted in a synergistic induction of apoptosis in vitro and enhanced the anti-tumor efficacy of venetoclax in vivo. patsnap.comnih.gov The mechanism involves the disruption of the eIF4E-eIF4G1 interaction, which inhibits cap-dependent mRNA translation without affecting mTOR substrate phosphorylation. patsnap.comnih.gov This approach was effective even in mTOR kinase inhibitor (TOR-KI)-resistant DLBCL cells that lack the eIF4E binding protein-1 (4E-BP1), highlighting a distinct mechanism of action. patsnap.comnih.govaacrjournals.org this compound was found to selectively decrease the translation of mRNAs for ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in the sensitive cancer cells. patsnap.comnih.gov When tested on normal lymphocytes, only B cells showed reduced viability, correlating with decreased protein synthesis, which suggests a degree of selectivity for the target cells. patsnap.comnih.gov
| Cell Lines | Compound Combination | Key Findings | Reference |
|---|---|---|---|
| DLBCL and MCL cells | This compound (SBI-756) + Venetoclax | Synergistic induction of apoptosis in vitro. | patsnap.comresearchgate.net |
| DLBCL xenograft model | This compound (SBI-756) + Venetoclax | Enhanced venetoclax efficacy in vivo. | patsnap.com |
| TOR-KI-resistant DLBCL cells (lacking 4E-BP1) | This compound (SBI-756) + Venetoclax | Still sensitized cells to venetoclax, overcoming a resistance mechanism to mTOR inhibitors. | patsnap.comnih.govaacrjournals.org |
| OCI-LY1 DLBCL cells | This compound (SBI-756) | Dose-dependently reduced eIF4E:eIF4G1 interaction and cap-dependent translation. | researchgate.netresearchgate.net |
Enhancement of Anti-Tumor Immunity in Specific Cancer Models (e.g., Pancreatic Cancer)
In preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC), a highly lethal malignancy known for its resistance to immunotherapy, this compound has been shown to enhance anti-tumor immunity. nih.govnih.gov The compound's inhibition of eIF4G1 disrupts the desmoplastic and immunosuppressive tumor microenvironment (TME) characteristic of pancreatic cancer. nih.gov
Treatment with this compound in an immunocompetent mouse model of PDAC led to significantly suppressed tumor growth and extended survival. nih.gov This effect was less pronounced in immunodeficient mice, indicating that the drug's efficacy is partly dependent on a functional host immune system. nih.gov Mechanistically, the inhibition of eIF4G1 was found to enhance CD8+ T cell-mediated antitumor immunity. nih.gov The antitumor effects were largely diminished when CD8+ T cells were depleted, confirming their critical role in the therapeutic response induced by this compound. nih.gov Furthermore, the treatment reduced the expression of markers associated with fibrosis and cancer-associated fibroblasts, such as collagen, FAP, and α-SMA, thereby remodeling the TME to be less immunosuppressive. nih.gov
| Cancer Model | Treatment | Key Immunological Finding | Reference |
|---|---|---|---|
| Immunocompetent orthotopic PDAC mice | This compound | Significantly suppressed tumor growth and extended survival, effects dependent on host immunity. | nih.gov |
| Immunocompetent orthotopic PDAC mice | This compound | Enhanced CD8+ T cell-mediated antitumor immunity. | nih.gov |
| CD8+ T cell-depleted PDAC mice | This compound | Antitumor efficacy was mostly abrogated, confirming the critical role of CD8+ T cells. | nih.gov |
| Orthotopic PDAC mice | This compound | Reduced expression of collagen, FAP, and α-SMA, indicating modulation of the desmoplastic TME. | nih.gov |
Modulation of Specific Oncogenic Pathways
This compound impacts oncogenic signaling by directly interfering with the translation machinery, which is often dysregulated in cancer. worldscientific.comresearchgate.net
Research has uncovered a pathway in castration-resistant prostate cancer (CRPC) where heterogeneous nuclear ribonucleoprotein L (HnRNP L) regulates the alternative splicing of eIF4G1. patsnap.comresearchgate.net This action by HnRNP L enhances the translation of the oncoprotein c-Myc, which in turn promotes the secretion of CXCL8, a chemokine involved in creating an immunosuppressive environment. patsnap.comresearchgate.net In vivo studies showed that the inhibition of eIF4G1 using this compound could attenuate this HnRNP L-induced tumor progression and immunosuppressive activity. patsnap.comresearchgate.netnih.gov This highlights a specific mechanism where this compound can counteract a defined oncogenic splicing event. researchgate.net
Castration-resistant prostate cancer (CRPC) is often characterized by a lack of T-cell infiltration, which limits the effectiveness of immune checkpoint blockade (ICB) therapies like anti-PD-1. researchgate.netnih.gov The HnRNP L-eIF4G1-c-Myc-CXCL8 axis has been identified as a key mechanism behind this immune-excluded phenotype. patsnap.comresearchgate.net High levels of HnRNP L were negatively correlated with CD4+ and CD8+ T-cell infiltration in patients. patsnap.comnih.gov
By inhibiting eIF4G1, this compound can attenuate the immunosuppressive activity induced by HnRNP L. researchgate.netnih.gov In preclinical models, inhibiting eIF4G1 with this compound reduced HnRNP L-induced tumor progression. patsnap.com Moreover, a therapeutic synergy was observed when HnRNP L knockdown was combined with anti-PD-1 therapy, leading to significant suppression of xenograft prostate cancer growth. patsnap.comresearchgate.netnih.gov These findings suggest that targeting the HnRNP L/eIF4G1 axis with inhibitors like this compound could be a viable strategy to overcome ICB resistance in CRPC by remodeling the tumor microenvironment to be more permissive to T-cell infiltration. researchgate.netnih.gov
| Cancer Model | Pathway Targeted | Therapeutic Strategy | Outcome | Reference |
|---|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | HnRNP L-mediated alternative splicing of EIF4G1 | Inhibition of EIF4G1 with this compound | Attenuated HnRNP L-induced tumor progression and immunosuppressive activity. | patsnap.comresearchgate.netnih.gov |
| Prostate Cancer Xenograft | HnRNP L and PD-1 | HnRNP L knockdown combined with Anti-PD-1 therapy | Significant suppression of tumor growth. | patsnap.comresearchgate.net |
Potential in Other Disease Areas
Investigation in Neurodegenerative Disease Research Models
The role of this compound has been explored primarily in oncology. While dysregulation of protein synthesis is a known factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, direct research on this compound in these specific disease models is not extensively documented in the public domain. researchgate.netfigshare.comaccscience.com General research highlights that modulating translation initiation pathways could be a therapeutic strategy for neurodegeneration where sustained attenuation of protein synthesis contributes to neuronal loss and memory impairment. researchgate.net However, specific preclinical studies detailing the effects of this compound in established rodent or cellular models of Alzheimer's or Parkinson's disease are limited. escholarship.orgtizianalifesciences.com
Studies on the Preclinical Efficacy of this compound in Lysosome-Related Disorder Models Remain Limited
The small molecule this compound is recognized as a potent and selective inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical component in the regulation of protein synthesis. nih.govnih.gov Its primary mechanism involves targeting the eIF4G1 subunit, thereby disrupting its interaction with eIF4E and impeding the initiation of cap-dependent translation. nih.govnih.gov This activity has positioned this compound as a compound of interest in oncology, with preclinical studies demonstrating its ability to attenuate the growth of various cancer cells, including melanoma. nih.govnih.govescholarship.org
While the principal focus of research on this compound has been its anti-cancer properties, there is an emerging interest in its potential relevance to lysosome-related disorders. This interest stems from the intricate link between protein synthesis, cellular metabolism, and lysosomal function. The eIF4F complex, for instance, is downstream of the mTOR signaling pathway, a master regulator of cellular growth and metabolism that also plays a pivotal role in lysosomal biogenesis and autophagy. mdpi.com Autophagy is a fundamental cellular process for the degradation and recycling of cellular components via the lysosome, and its dysregulation is a hallmark of many lysosomal storage diseases.
Some general scientific literature suggests that modulators of cellular pathways involving protein synthesis and autophagy, such as this compound, could serve as valuable tools for investigating the molecular underpinnings of lysosome-related disorders. researchgate.net By influencing lysosomal homeostasis through the modulation of these interconnected pathways, such compounds could offer insights into disease mechanisms and potential therapeutic strategies. researchgate.net
However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific preclinical studies evaluating the efficacy and biological activities of this compound directly within established in vitro or in vivo models of lysosomal storage diseases. While its impact on autophagy has been noted in the context of cancer research, detailed investigations into its effects on lysosomal enzyme activity, substrate accumulation, or other pathological hallmarks of specific lysosomal disorders have not been published.
Consequently, there is no available data to construct detailed tables of research findings on the preclinical efficacy of this compound in lysosome-related disorder models. The existing body of research is heavily concentrated on its role as an eIF4F inhibitor in the context of cancer, and its connection to lysosomal function remains largely theoretical and indirect. Future research may yet explore this potential application, but at present, the scientific community has not reported specific findings in this area.
Research Methodologies and Experimental Approaches Utilizing Sbi 0640756
In Vitro Cellular Assays
In vitro cellular assays represent a cornerstone in the preclinical evaluation of SBI-0640756, offering a controlled environment to dissect its effects on cancer cells.
Cell Viability and Growth Inhibition Assays
To determine the cytotoxic and cytostatic effects of this compound, researchers have utilized cell viability and growth inhibition assays. In a typical experimental setup, various melanoma cell lines, including those with NRAS, BRAF, and NF1 mutations, are seeded in multi-well plates. nih.govresearchgate.netresearchgate.net These cells are then treated with a range of concentrations of this compound. After a defined incubation period, commonly 48 to 72 hours, cell viability is assessed. Current time information in Kigali, RW. A widely used method for this is the ATPlite assay, which measures the level of ATP as an indicator of metabolically active cells. Current time information in Kigali, RW. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell growth by 50%. Current time information in Kigali, RW. These assays have demonstrated that this compound can effectively attenuate the growth of melanoma cells, including those that are resistant to BRAF inhibitors. nih.govresearchgate.net
| Cell Line | Mutation Status | Incubation Time (hours) | Assay | Endpoint |
| WM793 | BRAF Mutant | 48 or 72 | ATPlite | Cell Viability |
| Lu1205 | BRAF Mutant | 48 or 72 | ATPlite | Cell Viability |
| WM1346 | NRAS Mutant | 48 or 72 | ATPlite | Cell Viability |
| WM1366 | Not Specified | 48 or 72 | ATPlite | Cell Viability |
| A375 | BRAF Mutant | Not Specified | Not Specified | Cell Growth |
| UACC-903 | BRAF Mutant | Not Specified | Not Specified | Cell Growth |
| WM3629 | Not Specified | Not Specified | Not Specified | Cell Growth |
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis has been a crucial technique to investigate the molecular mechanism of action of this compound. This method allows for the detection and quantification of specific proteins within a cell lysate, providing insights into the status of key signaling pathways. In studies involving this compound, melanoma cells are treated with the compound for a specified duration. Following treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein from each sample are then separated by size via gel electrophoresis and transferred to a membrane. This membrane is subsequently probed with primary antibodies specific to the proteins of interest and their phosphorylated forms.
A key application of Western blotting in this compound research is to assess the integrity of the eIF4F complex. This is often done through an m7GTP pull-down assay followed by Western blotting. This assay mimics the cap-structure of mRNA, allowing for the isolation of the eIF4F complex. Treatment with this compound has been shown to dose-dependently inhibit the binding of eIF4G1 to eIF4E, a critical interaction for the assembly of the eIF4F complex. biorxiv.org Concurrently, an increased association of the inhibitory protein 4E-BP1 with eIF4E is observed. biorxiv.org Furthermore, Western blotting has been used to demonstrate that this compound can suppress AKT and NF-κB signaling pathways. nih.govresearchgate.net
Proximity Ligation Assays for Protein-Protein Interaction Analysis
To visualize and quantify protein-protein interactions within intact cells, the proximity ligation assay (PLA) has been employed in the study of this compound. This technique offers high specificity and sensitivity in detecting when two proteins are in close proximity (typically within 40 nm). In the context of this compound, PLA has been instrumental in confirming the disruption of the eIF4E-eIF4G1 interaction.
In a representative experiment, OCI-LY1 diffuse large B-cell lymphoma (DLBCL) cells were treated with varying concentrations of this compound. aacrjournals.org Following treatment, the cells were fixed and incubated with primary antibodies targeting eIF4E and eIF4G1. Subsequently, secondary antibodies conjugated with oligonucleotides were added. When these antibodies are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction event. These studies demonstrated that this compound significantly reduces the eIF4E:eIF4G1 interaction in a dose-dependent manner. aacrjournals.org
Dual Luciferase Assays for Cap-Dependent Translation Assessment
Dual luciferase assays are a powerful tool for specifically measuring the effect of a compound on cap-dependent translation. This reporter gene assay utilizes a plasmid that expresses two different luciferase enzymes, Renilla and Firefly, from a single transcript. The expression of the first reporter (Renilla luciferase) is driven by a 5' cap-dependent mechanism, while the second reporter (Firefly luciferase) is translated via a cap-independent mechanism, typically an internal ribosome entry site (IRES).
To assess the impact of this compound on cap-dependent translation, OCI-LY1 and Mino1 mantle cell lymphoma (MCL) cells were electroporated with a dual-luciferase reporter plasmid. aacrjournals.org The cells were then treated with this compound for 16 hours. aacrjournals.org The activities of both Renilla and Firefly luciferases were subsequently measured. The results of these experiments showed that this compound selectively reduced the expression of the cap-dependent Renilla luciferase in a concentration-dependent manner, with minimal effect on the IRES-dependent Firefly luciferase. aacrjournals.org This provides direct evidence that this compound specifically inhibits cap-dependent translation.
Polysome Profiling for Translational Efficiency Studies
Polysome profiling is a technique used to study the translational status of mRNAs on a global scale. This method involves separating cellular extracts through a sucrose density gradient by ultracentrifugation. This separates mRNAs based on the number of ribosomes they are associated with. mRNAs that are actively being translated will be associated with multiple ribosomes (polysomes) and will sediment further down the gradient. In contrast, poorly translated or untranslated mRNAs will be found in the lighter fractions, associated with single ribosomes (monosomes) or no ribosomes.
While a direct polysome profiling experiment with this compound treatment has not been extensively detailed in the provided search results, the known mechanism of this compound as an inhibitor of the eIF4F complex allows for a clear prediction of its effects in such an assay. By disrupting the eIF4F complex, this compound is expected to globally suppress the initiation of cap-dependent translation. In a polysome profiling experiment, this would manifest as a decrease in the polysome fractions and a corresponding increase in the 80S monosome peak. This indicates a defect in translation initiation, as mRNAs are not being efficiently loaded with ribosomes. It has been observed that melanoma cells expressing a mutant form of the eIF4G1 MA3 domain, the target of this compound, exhibit polysome profiles that resemble those of melanoma cells treated with this compound. youtube.com
Reverse Phase Protein Array (RPPA) for Signaling Pathway Analysis
Reverse Phase Protein Array (RPPA) is a high-throughput antibody-based technique that allows for the simultaneous quantification of the expression and modification of hundreds of proteins across a large number of samples. This powerful tool is well-suited for analyzing the global impact of a drug on cellular signaling networks.
In the investigation of this compound, RPPA-based analysis was employed to identify proteins that were significantly inhibited by the compound. aacrjournals.org In this approach, lysates from melanoma cells treated with either DMSO (as a control) or this compound were arrayed onto nitrocellulose-coated slides. Each spot on the array corresponds to a specific cell lysate. The arrays were then incubated with a large panel of validated primary antibodies against key proteins and phosphoproteins involved in various signaling pathways. The signal intensity for each spot is then quantified, providing a comprehensive snapshot of the changes in the proteome and phosphoproteome induced by this compound. This methodology allows for an unbiased and broad-scale assessment of the compound's effects on cellular signaling, complementing the more targeted approaches like Western blotting.
Gene Expression Profiling (RNA-seq)
Gene expression profiling has been employed to understand the molecular consequences of this compound treatment in cancer cells. Analysis of gene expression signatures in melanoma cells treated with this compound revealed prominent changes in genes associated with DNA damage and cell-cycle regulation. nih.gov This suggests that the compound's mechanism of action involves the induction of cellular stress pathways.
While specific RNA-sequencing (RNA-seq) data for this compound is not extensively detailed in publicly available literature, studies on derivative compounds provide insight into the transcriptomic effects. For instance, RNA-seq analysis of melanoma cells treated with M19, a small molecule inhibitor identified through a structure-based in silico screen guided by SBI-756, revealed the upregulation of several key signaling pathways.
| Signaling Pathway | Effect of M19 Treatment |
|---|---|
| Unfolded Protein Response (UPR) | Upregulation |
| mTOR Signaling | Upregulation |
| p53 Signaling | Upregulation |
| Reactive Oxygen Species (ROS) Signaling | Upregulation |
These findings suggest that inhibitors targeting the same domain as this compound can induce a multi-faceted cellular stress response. nih.gov
In Vivo Preclinical Model Systems
The antitumor activity of this compound has been evaluated in several in vivo preclinical models, including genetically engineered mouse models and xenograft models. These studies have been crucial in demonstrating the compound's potential efficacy in a whole-organism context.
To investigate the effect of this compound on melanoma development, a genetically engineered mouse model (GEMM) was utilized. Specifically, the NrasQ61K/Ink4a-/- model, which faithfully recapitulates key genetic events in human melanoma, was employed. In this model, mice are predisposed to develop melanoma due to the expression of a constitutively active Nras oncogene and the loss of the Ink4a tumor suppressor.
| Treatment Group | Outcome | Metric |
|---|---|---|
| Vehicle Control | Progressive tumor development | - |
| This compound | Delayed tumor onset and reduced tumor incidence | 50% reduction in tumor incidence |
These findings from the Nras/Ink4a GEMM provided strong preclinical evidence for the potential of this compound as a therapeutic agent for melanoma. nih.govmedchemexpress.com
Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been used to assess the efficacy of this compound, particularly in the context of therapy resistance. In studies involving melanoma, this compound was tested in combination with a BRAF inhibitor in mice bearing A375 human melanoma tumors. medchemexpress.com
The combination of this compound and a BRAF inhibitor potently suppressed the growth of established tumors. medchemexpress.com Notably, tumors in mice treated with the combination did not resume growth, indicating a durable response and the potential of this compound to overcome resistance to targeted therapies. medchemexpress.comoncology-central.com
Structural and Computational Approaches
Structural and computational methods have been instrumental in identifying the direct target of this compound and in the discovery of novel, related compounds.
Following the identification of the eIF4G1 MA3 domain as the target of SBI-756, a structure-based in silico screening approach was undertaken to discover new small molecule inhibitors. nih.govbiorxiv.org This computational method involves docking a library of virtual compounds into the three-dimensional structure of the target protein to predict binding affinity and identify potential hits.
This screening led to the identification of M19 and its analog, M19-6, as novel inhibitors of eIF4G1. biorxiv.orgbiorxiv.org These compounds were found to disrupt the eIF4F complex and interfere with the interaction between eIF4G1 and eIF4A, demonstrating the utility of in silico screening for the rapid discovery of new therapeutic candidates. biorxiv.org
The direct molecular target of this compound was identified as the MA3 domain of the eukaryotic translation initiation factor 4G1 (eIF4G1). nih.govbiorxiv.orgbiorxiv.org This was a significant finding, as it pinpointed a specific protein-protein interaction within the eIF4F complex as the site of inhibition.
Computational modeling and molecular dynamics simulations have further elucidated the binding interaction between SBI-756 and the eIF4G1 MA3 domain. biorxiv.orgbiorxiv.org These studies have identified key amino acid residues within the MA3 domain that are predicted to be essential for the binding of SBI-756. biorxiv.orgbiorxiv.org
| Key Residues in eIF4G1 MA3 Domain for SBI-756 Binding |
|---|
| Ala1292 |
| Ile1293 |
| Glu1343 |
| Thr1346 |
| Gln1350 |
| Leu1384 |
| Lys1386 |
The identification of this specific binding pocket has been crucial for understanding the mechanism of action of this compound and has guided the structure-based design of new, potentially more potent inhibitors. biorxiv.orgbiorxiv.org
Development of this compound Derivatives and Analogs
The development of this compound derivatives has been a focused area of research, aiming to refine its pharmacological properties. Initial studies with this compound revealed its ability to suppress signaling pathways such as AKT and NF-κB, which, while potentially beneficial in some contexts, represent off-target activities that could lead to unwanted side effects. medchemexpress.com This prompted medicinal chemists to explore structural modifications of the parent compound to dissociate the desired inhibition of the eIF4F complex from these other cellular effects.
Strategies for Structural and Functional Manipulation
The core strategy for the structural and functional manipulation of this compound revolved around a systematic structure-activity relationship (SAR) study. Researchers synthesized a significant number of analogs—over 60 in one reported effort—by modifying three key regions of the this compound chemical scaffold: the linker, the aryl groups, and the benzimidazole ring.
The rationale behind this multi-pronged approach was to explore how alterations in these distinct chemical moieties would impact the compound's interaction with its primary target, eIF4G1 (a key protein in the eIF4F complex), versus its interactions with off-target kinases like AKT. By systematically altering the size, shape, and electronic properties of these regions, scientists aimed to identify modifications that would maintain or even improve on-target potency while reducing or eliminating off-target activity.
Characterization of Modified Compounds with Enhanced Specificity or Reduced Off-Target Effects
The characterization of the newly synthesized this compound analogs involved a battery of biochemical and cellular assays to determine their efficacy and specificity. A key aspect of this characterization was the direct comparison of the derivatives to the parent compound, this compound.
Initial screenings evaluated the anti-proliferative effects of these new compounds in various human melanoma cell lines. From this large-scale screening, several "top analogues" were identified that demonstrated comparable anti-proliferative effects to this compound.
Subsequent, more detailed characterization focused on the ability of these select derivatives to inhibit the formation of the eIF4F complex and their impact on the off-target AKT and NF-κB signaling pathways. Through these investigations, small-molecule derivatives were successfully identified that exhibited only marginal effects on the AKT and NF-κB pathways while still effectively inhibiting the formation of the eIF4F complex and suppressing the growth of melanoma cells. medchemexpress.com
This successful decoupling of the on-target and off-target activities represents a significant step forward in the development of more refined eIF4F complex inhibitors based on the this compound scaffold. The findings underscore the potential for further structural and functional manipulation to create drug leads with superior therapeutic windows.
Research Findings on this compound and its Analogs
The following table summarizes the comparative effects of this compound and its derivatives on cell viability and key signaling pathways.
| Compound | Effect on Cell Viability (Melanoma Lines) | Inhibition of AKT Signaling | Inhibition of NF-κB Signaling |
| This compound | Comparable to BI-69A11 | Yes | Yes |
| SBI-726 | Comparable to BI-69A11 | Yes | Yes |
| SBI-970 | Data not available | Marginal | Marginal |
| SBI-973 | Data not available | Marginal | Marginal |
This table is based on qualitative data reported in the referenced literature. BI-69A11 is a precursor analog to this compound.
Future Directions and Unexplored Research Avenues
Deeper Mechanistic Elucidation
A more profound understanding of how SBI-0640756 interacts with its target and influences the cellular machinery is critical for optimizing its therapeutic potential and developing next-generation inhibitors.
High-Resolution Structural Studies of this compound in Complex with eIF4G1
Initial research has successfully identified the MA3 domain of eIF4G1 as the putative binding site for this compound. nih.govresearchgate.net This was a crucial step, accomplished through techniques like CRISPR screens. researchgate.net However, the precise molecular interactions—the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern this binding—remain unknown.
Future research should prioritize obtaining high-resolution three-dimensional structures of this compound bound to the eIF4G1 MA3 domain, likely through X-ray crystallography or cryogenic electron microscopy (cryo-EM). Such structural data would be invaluable for several reasons:
Mechanism of Action: It would definitively confirm the binding site and reveal the conformational changes induced in eIF4G1 upon inhibitor binding, explaining how this interaction leads to the dissociation of the eIF4F complex.
Rational Drug Design: A detailed structural map would enable structure-based drug design, facilitating the development of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Understanding Resistance: It could provide insights into how potential mutations within the MA3 domain might confer resistance to this compound, allowing for the proactive design of inhibitors that can overcome such mechanisms.
Comprehensive Analysis of Translational Landscape Changes (e.g., Ribosome Profiling)
This compound is known to disrupt the eIF4F complex, which is a rate-limiting component of cap-dependent translation. nih.govresearchgate.net While this leads to a general suppression of protein synthesis, the eIF4F complex is particularly crucial for the translation of a subset of mRNAs with long, structured 5' untranslated regions (5' UTRs), many of which encode proteins central to cancer cell growth and survival. nih.govnih.gov Studies on B lymphoma cells have shown that this compound selectively reduces the translation of mRNAs for ribosomal proteins and other translation factors. nih.gov However, a complete, genome-wide picture of its impact on the "translatome" is still missing.
Ribosome profiling (Ribo-seq) is a powerful technique that can map the exact positions of ribosomes on all mRNAs in a cell, providing a snapshot of protein synthesis at a global level. nih.govcornell.edubiorxiv.org Future studies should employ Ribo-seq to:
Identify Sensitive Transcripts: Determine precisely which mRNAs are most sensitive to translational repression by this compound. This could uncover key downstream effectors of its anti-cancer activity and reveal new therapeutic vulnerabilities.
Uncover Regulatory Mechanisms: Analyze features of the sensitive mRNAs (e.g., 5' UTR complexity, presence of upstream open reading frames) to build a predictive model for this compound activity.
Compare with Other Inhibitors: Contrast the translational landscape shaped by this compound with that of other translation inhibitors, such as mTOR kinase inhibitors or eIF4A inhibitors, to understand its unique mechanism and identify potential synergistic combinations. nih.gov
Investigation of Long-Term Cellular Adaptations to eIF4F Disruption
A significant challenge in cancer therapy is the development of drug resistance. While this compound has shown efficacy in overcoming resistance to other drugs, cancer cells can also develop resistance to it over time. nih.govoncology-central.com Initial studies have already provided clues into these adaptive mechanisms, finding that in melanoma, mutations in genes related to DNA damage and cell-cycle regulation can confer resistance to this compound. nih.gov
Future research must delve deeper into the long-term consequences of sustained eIF4F inhibition. This involves:
Characterizing Resistance Mechanisms: Generating and analyzing cell lines with acquired resistance to this compound through long-term exposure. Whole-genome and -transcriptome sequencing of these resistant cells can identify mutations and adaptive transcriptional changes. For instance, activation of the NRF2 pathway has been identified as a resistance mechanism for other eIF4A inhibitors. nih.gov
Exploring Bypass Pathways: Investigating whether cells adapt by upregulating alternative translation initiation mechanisms or by activating signaling pathways that compensate for the reduced eIF4F activity.
Developing Counter-Strategies: Using the knowledge of resistance mechanisms to devise rational combination therapies that can prevent or overcome adaptation to this compound.
Broader Therapeutic Potentials in Preclinical Models
While initially characterized in melanoma, the fundamental role of the eIF4F complex in cancer and other diseases suggests that the therapeutic utility of this compound may be much broader.
Exploration in Additional Cancer Types and Subtypes
The rationale for using this compound is strong in any cancer reliant on hyperactive protein synthesis. Preclinical evidence has already demonstrated its effectiveness beyond melanoma. Studies have shown that this compound can synergize with the BCL2 inhibitor venetoclax (B612062) in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). nih.gov Furthermore, its efficacy has been noted in pancreatic cancer and it has been shown to overcome resistance to BRAF inhibitors. oncology-central.comnih.gov A recent study also highlighted its potential, alone and in combination with other agents, against dedifferentiated liposarcoma. larvol.com
Future preclinical research should systematically explore its efficacy in a wider range of malignancies. grantome.comnih.govgrantome.com
| Cancer Type | Preclinical Finding | Reference |
|---|---|---|
| Melanoma (BRAF-resistant, NRAS-mutant, NF1-mutant) | Attenuates growth and overcomes resistance to BRAF inhibitors. | nih.govoncology-central.com |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Synergizes with venetoclax to induce apoptosis. | nih.gov |
| Mantle Cell Lymphoma (MCL) | Synergizes with venetoclax to induce apoptosis. | nih.gov |
| Pancreatic Cancer | Demonstrated anti-tumor effects and enhancement of anti-tumor immunity. | nih.gov |
| Dedifferentiated Liposarcoma | Showed notable therapeutic efficacy, especially in combination therapy. | larvol.com |
Assessment in Novel Models of Neurodegeneration or Lysosomal Dysfunction
The function of the eIF4F complex is not restricted to cancer; it is a central regulator of protein synthesis in all eukaryotic cells. nih.govnih.gov Dysregulation of protein synthesis and the accumulation of misfolded proteins are hallmarks of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. researchgate.net Furthermore, there is a strong link between lysosomal dysfunction and neurodegeneration, as lysosomes are critical for clearing cellular debris and aggregated proteins. mdpi.comtandfonline.com
The synthesis of lysosomal proteins and the regulation of cellular degradation pathways are themselves dependent on the translational machinery. nih.govnih.govmolbiolcell.org Therefore, modulating protein synthesis via eIF4G1 inhibition could represent a novel therapeutic approach for these disorders. For example, inhibitors of eIF4A, another component of the eIF4F complex, have been shown to selectively reduce the synthesis of proteins implicated in Alzheimer's disease, such as APP and Tau. researchgate.net This suggests that targeting the eIF4F complex could be a viable strategy.
This avenue of research is entirely unexplored for this compound and represents a significant opportunity. Future studies could involve:
Assessing this compound in neuronal cell models of diseases like Alzheimer's or Parkinson's to determine its effect on the translation of key pathogenic proteins (e.g., APP, Tau, alpha-synuclein).
Investigating its impact on lysosomal biogenesis and function, to see if modulating the synthesis of specific proteins can alleviate lysosomal stress or improve clearance capacity.
Utilizing animal models of neurodegeneration to test whether this compound can mitigate pathological hallmarks and improve neuronal function.
Role in Modulation of Immune Responses Beyond Cancer
While the primary research focus for this compound has been in oncology, its mechanism of action—targeting the fundamental process of protein synthesis—suggests a broader therapeutic potential, particularly in the modulation of immune responses beyond cancer. Dysregulation of protein synthesis is a hallmark of various diseases, not just malignancies. patsnap.com The immune system, in particular, relies on rapid and precise control of protein production to mount effective responses. Conditions characterized by an overactive or misdirected immune response, such as autoimmune diseases, could be amenable to treatment with translational inhibitors like this compound. primaryimmune.orgautoimmuneinstitute.org
Autoimmune disorders arise when the immune system mistakenly attacks the body's own cells and tissues. primaryimmune.org This process is often driven by the overproduction of inflammatory cytokines, autoantibodies, and other effector proteins by immune cells. By inhibiting eIF4G1, this compound could potentially dampen the synthesis of these key inflammatory mediators, thereby alleviating the pathogenic immune response. While direct studies of this compound in autoimmune models are not yet prevalent, the theoretical basis for its application is strong. For example, conditions like rheumatoid arthritis, lupus, and inflammatory bowel disease are characterized by the sustained translation of pro-inflammatory mRNAs. Targeting the eIF4F complex could serve as a novel therapeutic strategy in these areas. patsnap.com Furthermore, some experts have noted that the compound is exciting for its potential in treating diseases other than cancer where the activity of the translation initiation complex is elevated. oncology-central.com
Advanced Research Methodologies
The advent of CRISPR/Cas9 gene-editing technology has revolutionized drug discovery and development, providing powerful tools for target validation and the elucidation of resistance mechanisms. nih.govselectscience.net For a targeted agent like this compound, CRISPR/Cas9 serves as an invaluable methodology.
Target Validation: CRISPR-based knockout screens can definitively validate that the anti-tumor effects of this compound are mediated through its intended target, eIF4G1. By selectively deleting the EIF4G1 gene, researchers can observe if cells become resistant to the compound, confirming an on-target mechanism. Genome-wide CRISPR screens have been performed to identify genes that are essential for the survival of various cancer cell lines, and EIF4G1 has been identified as a critical gene in many cancers. thebiogrid.orgthebiogrid.orgresearchgate.net This supports its viability as a therapeutic target.
Resistance Mechanism Studies: A significant challenge in cancer therapy is the development of drug resistance. oncology-central.comnih.gov CRISPR/Cas9 screens are instrumental in identifying the genetic alterations that allow cancer cells to evade the effects of this compound. In such a screen, a library of guide RNAs is used to knock out every gene in the genome of a cancer cell population. The population is then treated with this compound, and the genes whose knockout confers survival are identified. For instance, studies using a gene set library to identify components conferring resistance to SBI-756 found that the expression of truncated forms of eIF4G1 and eIF4A1 was sufficient to cause resistance. biorxiv.org This approach can uncover novel resistance pathways and suggest potential combination therapies to overcome them. nih.gov
Tumors are complex ecosystems composed of diverse cell populations with varying genetic and phenotypic characteristics. researchgate.net This intra-tumor heterogeneity is a major driver of therapeutic failure, as some cell subpopulations may be inherently resistant to treatment. Single-cell technologies offer an unprecedented opportunity to dissect this complexity and understand how individual cells respond to drugs like this compound.
Single-Cell Transcriptomics (scRNA-seq): By analyzing the mRNA content of thousands of individual cells, scRNA-seq can reveal the spectrum of transcriptional states within a tumor before and after treatment with this compound. elifesciences.orgyoutube.com This can identify subpopulations of cells that are resistant to the drug and characterize their unique gene expression signatures. For example, scRNA-seq could uncover whether a subset of tumor cells escapes the translational inhibition by upregulating alternative translation initiation pathways. This detailed understanding allows for the development of strategies to target these resistant populations. researchgate.net
Single-Cell Proteomics: As this compound directly inhibits protein synthesis, single-cell proteomics is a particularly relevant technology. While still an emerging field, methods are being developed to quantify protein levels in individual cells. Applying this to this compound-treated tumors would provide a direct readout of the drug's effect on the proteome of different cell types within the tumor microenvironment. researchgate.net This could reveal which specific oncoproteins are most effectively suppressed and whether resistant cells manage to maintain the expression of key survival proteins despite the presence of the inhibitor.
Comparative Studies with Other Translational Inhibitors
The eIF4F complex, which comprises the cap-binding protein eIF4E, the RNA helicase eIF4A, and the scaffolding protein eIF4G1, is a critical node in translation initiation and a major target for cancer therapy. patsnap.comnih.gov Inhibitors have been developed against each of these components, but targeting eIF4G1 with this compound offers several unique advantages.
This compound is a first-in-class inhibitor that directly targets the eIF4G1 scaffolding protein to disrupt the assembly of the entire eIF4F complex. oncology-central.comnih.gov This mechanism is distinct from other translational inhibitors.
Independence from mTOR signaling: Many cancer therapies target the PI3K/Akt/mTOR pathway. However, mTOR inhibitors often fail to sufficiently suppress eIF4F complex assembly, leading to resistance. nih.gov this compound impairs eIF4F complex formation independently of mTOR, providing a way to circumvent this common resistance mechanism. nih.govnih.gov
Independence from 4E-BP status: The activity of eIF4E is regulated by 4E-binding proteins (4E-BPs). In many cancers, this regulation is lost. This compound acts regardless of the eIF4E/4E-BP ratio in the cell, making it effective in a broader range of tumors. biorxiv.orgnih.gov
Disruption of the Scaffold: By targeting the central scaffolding protein, this compound causes the dissociation of the entire complex. oncology-central.com This comprehensive disruption may be more effective than inhibiting a single component, as it prevents the translation of a wide array of mRNAs with complex 5' untranslated regions that are often associated with oncogenes. patsnap.com
Table 1: Comparison of Translational Inhibitors Targeting the eIF4F Complex
| Target Protein | Inhibitor Class Example | Mechanism of Action | Key Advantages of this compound (eIF4G1 targeting) |
|---|---|---|---|
| eIF4G1 | This compound | Binds to the eIF4G1 scaffold protein, preventing its interaction with eIF4E and disrupting the entire eIF4F complex. nih.govmedchemexpress.com | Acts independently of mTOR and 4E-BP status; comprehensive disruption of the complex. nih.govbiorxiv.org |
| eIF4E | Ribavirin | Mimics the mRNA 5' cap structure, competing for binding to eIF4E. | This compound is not dependent on 4E-BP levels which often regulate eIF4E availability. biorxiv.org |
| eIF4A | Rocaglates (e.g., RocA), eFT226 | Clamp eIF4A onto specific mRNA sequences, stalling ribosome recruitment. nih.gov | Targeting the central scaffold may prevent compensatory mechanisms involving other eIF4A isoforms or related helicases. |
A key strength of this compound is its potential for use in combination therapies to enhance efficacy and overcome drug resistance. oncology-central.com Its unique mechanism of action makes it an ideal partner for a range of other treatments, including targeted therapies and immunotherapies.
Targeted Therapy Combinations: Preclinical studies have demonstrated significant synergy between this compound and targeted agents.
BRAF Inhibitors: In BRAF-mutant melanoma, combining this compound with a BRAF inhibitor like vemurafenib (B611658) delayed or eliminated the formation of drug-resistant tumors in preclinical models. oncology-central.comnih.govnih.gov
BCL2 Inhibitors: In non-Hodgkin's lymphoma, this compound was shown to synergize with the BCL2 inhibitor venetoclax, promoting tumor regression both in vitro and in vivo. nih.gov The translational reprogramming induced by this compound sensitizes lymphoma cells to apoptosis induced by venetoclax. nih.gov
Immunotherapy Combinations: A highly promising future direction is the combination of this compound with emerging immunotherapies, such as immune checkpoint inhibitors or antibody-drug conjugates (ADCs). youtube.com Cancer cells often evade the immune system by producing immunosuppressive proteins. By inhibiting the translation of these factors, this compound could reprogram the tumor microenvironment to be more susceptible to immune attack. biorxiv.org This could enhance the efficacy of checkpoint inhibitors that work by unleashing the immune system against the tumor.
Table 2: Potential Synergistic Combinations with this compound
| Combination Partner Class | Example Agent | Rationale for Synergy |
|---|---|---|
| Targeted Therapy (BRAF) | Vemurafenib | This compound attenuates the development of resistance to BRAF inhibition in melanoma. nih.govnih.gov |
| Targeted Therapy (BCL2) | Venetoclax | Inhibition of eIF4G1 sensitizes lymphoma cells to apoptosis induced by BCL2 inhibition. nih.gov |
| Emerging Modalities (Immunotherapy) | Immune Checkpoint Inhibitors | Potential to decrease the translation of immunosuppressive proteins, rendering the tumor microenvironment more responsive to immune attack. biorxiv.org |
| Emerging Modalities (HDAC Inhibitors) | Histone Deacetylase Inhibitors | A derivative of SBI-756 showed efficacy when used in conjunction with an HDAC inhibitor in melanoma models. biorxiv.org |
Conclusion
Summary of SBI-0640756's Significance in Translational Control Research
This compound represents a significant advancement in the study of translational control, primarily through its novel mechanism of action as a first-in-class inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1). nih.govoncology-central.com Its importance stems from its ability to disrupt the formation of the eIF4F complex, a critical component of the cell's protein synthesis machinery that is often dysregulated in diseases like cancer. nih.govsci-hub.ru By targeting eIF4G1, this compound effectively disassembles the eIF4F complex, a process that is independent of the mTOR signaling pathway, a common target for other translation inhibitors. nih.govnih.gov
The compound's utility in research is highlighted by its ability to probe the consequences of eIF4F complex disruption. Studies have demonstrated that this compound can dose-dependently dissociate eIF4G1 from eIF4E, leading to an increase in the binding of the translational repressor 4E-BP1 to eIF4E, thereby impairing cap-dependent translation. nih.govsci-hub.ru This specific activity allows researchers to dissect the roles of the eIF4F complex in various cellular processes.
A key finding is the compound's effectiveness in cancer models that are resistant to conventional therapies. nih.gov For instance, this compound has been shown to attenuate the growth of melanomas that are resistant to BRAF inhibitors, as well as those driven by NRAS and NF1 mutations. nih.govnih.govsci-hub.ru This demonstrates the compound's potential to overcome drug resistance mechanisms that are dependent on translational reprogramming. oncology-central.com Furthermore, this compound has been observed to suppress other signaling pathways, such as AKT and NF-κB, although derivatives have been developed that exhibit reduced off-target effects while retaining potent eIF4F inhibition. nih.govnih.gov This illustrates the compound's value as a chemical scaffold for developing more specific molecular probes.
The research surrounding this compound has provided a preclinical rationale for targeting eIF4G1 in cancers that are otherwise difficult to treat. nih.govsci-hub.ru Its ability to inhibit the growth of various mutant melanoma subtypes underscores the importance of the eIF4F complex in tumor survival and proliferation. nih.gov
Implications for Development of Next-Generation Translational Modulators
The discovery and characterization of this compound have profound implications for the future development of next-generation translational modulators. As a pioneering inhibitor of eIF4G1, it validates the eIF4F complex as a druggable target for therapeutic intervention, particularly in oncology. nih.govoncology-central.com The success of this compound in preclinical models, especially in overcoming resistance to targeted therapies, suggests that inhibiting translation initiation is a promising strategy to combat cancer's adaptive capabilities. oncology-central.comnih.gov
The development of this compound offers a blueprint for creating more refined and potent inhibitors. The identification of derivatives with improved specificity—those that inhibit the eIF4F complex without significantly impacting other pathways like AKT or NF-κB—showcases the potential for fine-tuning the pharmacological properties of this class of compounds. nih.govnih.gov This paves the way for designing molecules with better therapeutic windows and fewer side effects.
Moreover, the unique targeting of eIF4G1 by this compound opens up new avenues for combination therapies. oncology-central.com By disrupting the translational machinery that cancer cells rely on to produce proteins essential for growth and survival, this compound can synergize with other anticancer agents. oncology-central.com For example, its ability to attenuate the formation of BRAF inhibitor-resistant tumors when used in combination highlights the potential of dual-targeting strategies to achieve more durable clinical responses. oncology-central.comnih.gov
Beyond cancer, the insights gained from this compound could be applied to other diseases characterized by aberrant protein synthesis. Conditions such as neurodegenerative diseases, where the activity of the translation initiation complex is reported to be elevated, may also be amenable to treatment with eIF4F inhibitors. oncology-central.com Therefore, this compound not only stands as a significant research tool but also as a foundational molecule for a new class of therapeutics aimed at modulating protein translation.
Q & A
Q. What is the molecular mechanism by which SBI-0640756 disrupts the eIF4F complex, and how does this inhibition affect translation initiation in cancer cells?
this compound selectively targets eIF4G1, a scaffolding protein critical for assembling the eIF4F complex (eIF4E-eIF4G1-eIF4A). By binding to eIF4G1, it destabilizes the eIF4F complex, thereby blocking cap-dependent translation initiation. This mechanism reduces the synthesis of oncoproteins like cyclin D1 and survival factors (e.g., BCL-2), leading to cell-cycle arrest and apoptosis in melanoma and pancreatic cancer models . Methodologically, researchers can validate this using co-immunoprecipitation (Co-IP) assays to show disrupted eIF4F assembly and ribopuromycylation assays to measure global translation inhibition .
Q. How can researchers confirm the target specificity of this compound for eIF4G1 versus other eIF4F components (e.g., eIF4E or eIF4A)?
Competitive binding assays (e.g., surface plasmon resonance or thermal shift assays) can quantify this compound's affinity for eIF4G1. CRISPR-mediated knockout of eIF4G1 in cell lines, followed by treatment with this compound, can assess whether its effects are abolished, confirming target specificity. Comparative studies with other eIF4F inhibitors (e.g., 4EGI-1 for eIF4E or Zotatifin for eIF4A) are also recommended to rule off-target effects .
Q. What in vitro and in vivo models are most suitable for evaluating the efficacy of this compound in melanoma research?
- In vitro : Use BRAF-mutant (A375), NRAS-mutant (SK-MEL-2), and NF1-mutant melanoma cell lines to assess growth inhibition via MTT assays. RNA-seq can identify downstream pathways (e.g., AKT/NF-κB suppression) .
- In vivo : Nras/Ink4a transgenic mouse models or patient-derived xenografts (PDXs) with NRAS/BRAF mutations are optimal. Dosing at 1.5 mg/kg every other day (i.p.) in PDAC models showed reduced tumor incidence and delayed onset, providing a reference for melanoma studies .
Advanced Research Questions
Q. How can contradictory findings regarding this compound's impact on AKT/NF-κB signaling versus eIF4F disruption be resolved experimentally?
Structural analogs of this compound (e.g., derivatives with reduced AKT/NF-κB inhibition) can isolate eIF4F-specific effects. Phosphoproteomic profiling (e.g., reverse-phase protein arrays) in treated versus untreated cells can delineate primary vs. secondary signaling changes. Additionally, rescue experiments with constitutively active AKT or eIF4E overexpression may clarify mechanism hierarchy .
Q. What experimental designs are recommended to evaluate this compound in combination with BRAF inhibitors (BRAFi) for overcoming therapeutic resistance?
- Preclinical : Co-treat BRAFi-resistant melanoma PDXs with this compound and BRAFi (e.g., vemurafenib). Monitor tumor regression via bioluminescence imaging and validate via IHC for apoptosis markers (cleaved caspase-3) .
- Mechanistic : Use RNA-seq to identify transcriptomic shifts in resistant tumors. Focus on eIF4F-dependent survival pathways (e.g., MCL-1) and DNA damage response genes to explain synergy .
Q. What strategies mitigate off-target effects of this compound in preclinical models, particularly in immune-competent systems?
- Toxicology : Perform hematological and histological analyses in C57BL/6 mice at varying doses (e.g., 0.5–2 mg/kg). Evidence shows no significant organ toxicity at low doses, but higher doses require monitoring .
- Selectivity : Combine with CRISPR screens to identify synthetic lethal partners, reducing effective doses. For example, co-targeting eIF4G1 and anti-apoptotic proteins (e.g., BCL-xL) may lower this compound concentrations needed for efficacy .
Q. How can researchers address variability in this compound's efficacy across different cancer types (e.g., melanoma vs. pancreatic ductal adenocarcinoma [PDAC])?
- Comparative transcriptomics : Analyze eIF4F dependency scores (e.g., via ribosome profiling) in PDAC versus melanoma cell lines. PDAC may require higher eIF4G1 inhibition thresholds due to stromal interactions.
- Microenvironment modeling : Use orthotopic PDAC models with intact stroma to mimic clinical resistance observed in nude mice versus immune-competent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
